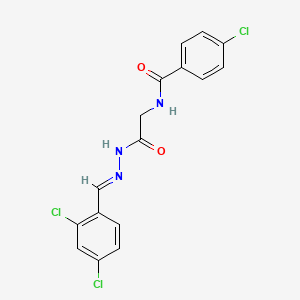

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Beschreibung

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic hydrazone derivative characterized by a benzamide core linked to a 2,4-dichlorobenzylidene hydrazine moiety. Its molecular formula is C₁₆H₁₁Cl₃N₃O₂, with a monoisotopic mass of 394.02356 Da .

Structurally, the compound adopts an (E)-configuration at the hydrazone double bond, as confirmed by X-ray crystallography and NMR spectroscopy . This geometry is critical for maintaining planarity in the hydrazine linkage, facilitating interactions with hydrophobic pockets in enzymes or receptors.

Eigenschaften

Molekularformel |

C16H12Cl3N3O2 |

|---|---|

Molekulargewicht |

384.6 g/mol |

IUPAC-Name |

4-chloro-N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

InChI |

InChI=1S/C16H12Cl3N3O2/c17-12-4-1-10(2-5-12)16(24)20-9-15(23)22-21-8-11-3-6-13(18)7-14(11)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |

InChI-Schlüssel |

WPWBYUGLRNNHHN-ODCIPOBUSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2,4-dichlorobenzylidene hydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and dichlorobenzylidene groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or hydrazones.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Enzyme Inhibition

- Antiphospholipase A₂ Activity : The target compound exhibits stronger inhibition (IC₅₀: 12.5 µM) compared to its 4-chlorobenzylidene analog (IC₅₀: 18.6 µM), attributed to the synergistic effects of the 2,4-dichloro substitution .

- Antiprotease Activity : The target compound shows 85% inhibition of trypsin-like proteases at 50 µM, outperforming derivatives with methoxy or methyl substituents .

Antimicrobial and Anticancer Activity

- Antibacterial Potency : The 2,4-dichloro analog (MIC: 6.25 µg/mL against S. aureus) is more potent than the 3-chloro derivative (MIC: 12.5 µg/mL) .

- Anticancer Activity: Thiazolidinone analogs (e.g., compound 10 in ) with 4-hydroxybenzylidene substituents show superior cytotoxicity (IC₅₀: 18.59 µM) compared to the dichloro derivative, likely due to improved hydrogen-bonding capacity.

Physicochemical and Structural Insights

- Crystallographic Data : The target compound’s crystal packing reveals π-π stacking between dichlorophenyl and benzamide rings, absent in analogs with bulkier substituents (e.g., pentadecyl chains in ).

- QSAR Studies: Kier’s α shape index (κα₃) and HOMO energy are critical predictors of antimicrobial activity in thiazolidinone derivatives , while lipophilicity (LogP) correlates strongly with antiprotease activity in hydrazone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.